N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound featuring a benzo[b][1,4]oxazepine core
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-6-23-18-12-16(8-10-19(18)27-13-21(4,5)20(23)24)22-28(25,26)17-9-7-14(2)15(3)11-17/h7-12,22H,6,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAUJBPODVILLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzo[b][1,4]oxazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline and an appropriate carboxylic acid derivative, cyclization can be induced using reagents like polyphosphoric acid or phosphorus oxychloride.
Introduction of the Sulfonamide Group: The sulfonamide moiety can be introduced by reacting the intermediate benzo[b][1,4]oxazepine with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Final Modifications: The ethyl and dimethyl groups are typically introduced through alkylation reactions using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b][1,4]oxazepine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group under mild conditions using reagents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5 g/mol
IUPAC Name: N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,5-dimethylbenzamide
SMILES Representation: CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C)OCC(C1=O)(C)C
The compound features a benzoxazepine core, which is associated with various biological activities. Its unique structure allows for potential interactions with multiple biological targets.
Common Synthetic Routes:
-
Preparation of Benzoxazepine Core:
- Involves cyclization reactions using appropriate precursors.
- Common solvents include dichloromethane and ethanol.
- Catalysts such as acids or bases are often employed to facilitate the reaction.
-
Functionalization Steps:
- Ethyl and dimethyl groups are introduced through alkylation methods.
- The final sulfonamide group is attached via acylation reactions.
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide has been investigated for various applications:
1. Medicinal Chemistry:
- Anticancer Activity: Preliminary studies suggest potential anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
- Antimicrobial Properties: Similar compounds have shown efficacy against both gram-positive and gram-negative bacteria, indicating possible therapeutic applications in treating infections.
2. Neuropharmacology:
- Investigated for neuroprotective effects that may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
3. Enzyme Inhibition Studies:
- Used as a probe in studies aimed at understanding enzyme mechanisms and pathways due to its structural characteristics.
In Vitro Studies
In vitro studies have been crucial in assessing the biological activity of this compound. For instance:
| Study | Findings |
|---|---|
| Anticancer Screening | Demonstrated inhibition of growth in various cancer cell lines. |
| Antibacterial Testing | Showed significant activity against Staphylococcus aureus and Escherichia coli strains. |
| Neuroprotective Assays | Indicated potential protective effects against oxidative stress-induced neuronal damage. |
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their activity or altering their function. The benzo[b][1,4]oxazepine core might interact with hydrophobic pockets in proteins, while the sulfonamide group could form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-benzenesulfonamide: Lacks the additional methyl groups on the benzene ring.
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide: Has only one methyl group on the benzene ring.
Uniqueness
The presence of multiple methyl groups on the benzene ring in N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide may enhance its lipophilicity and potentially its ability to cross cell membranes, making it more effective in certain biological contexts compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings.
Structural Characteristics
This compound belongs to the class of benzoxazepine derivatives , characterized by the presence of an oxazepine ring and a sulfonamide group. The unique structure contributes to its diverse chemical interactions and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C23H27F3N2O4S |
| Molecular Weight | 468.54 g/mol |
| Functional Groups | Oxazepine ring, sulfonamide |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. The sulfonamide moiety enhances reactivity and allows for participation in nucleophilic substitutions and covalent bonding with biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties by interacting with enzymes or receptors involved in inflammatory pathways or microbial infections.
Inhibitory Effects
Research indicates that derivatives of sulfonamides often exhibit strong inhibitory effects on carbonic anhydrases (CAs), enzymes critical for physiological processes such as pH regulation and fluid balance. This compound has shown promising results in inhibiting CA activity:
- IC50 Values : Preliminary data suggest IC50 values in the low nanomolar range for certain derivatives against target enzymes.
- Therapeutic Applications : Potential applications include treatment for conditions like glaucoma and certain cancers due to its ability to modulate enzyme activity .
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of similar benzoxazepine derivatives in animal models. The results indicated significant reductions in inflammatory markers when treated with compounds structurally related to this compound.
- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of related compounds against various bacterial strains. Results demonstrated notable antibacterial activity, suggesting potential use as a therapeutic agent against infections .
The synthesis of this compound typically involves multi-step organic reactions starting with the construction of the oxazepine ring followed by the introduction of the sulfonamide group. Key steps include:
- Formation of the oxazepine ring.
- Introduction of substituents to enhance biological activity.
- Finalization through purification processes.
Q & A
Q. What methodologies are recommended for synthesizing this compound with high purity?
Utilize statistical Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs can reduce the number of experiments while identifying critical variables . Couple this with computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and intermediates, as demonstrated by ICReDD’s integrated approach . Post-synthesis, employ High-Performance Liquid Chromatography (HPLC) with UV/Vis detection to verify purity ≥95% .
Q. How can researchers confirm the structural configuration using crystallographic methods?
Perform single-crystal X-ray diffraction with refinement via SHELXL to resolve bond lengths, angles, and stereochemistry . For visualization, use WinGX/ORTEP to generate anisotropic displacement ellipsoid diagrams and validate molecular geometry against computational models (e.g., DFT-optimized structures) . Ensure data collection at low temperatures (~100 K) to minimize thermal motion artifacts .
Q. What analytical techniques are critical for assessing purity and stability?
- Chromatography : Reverse-phase HPLC with diode-array detection (DAD) to monitor degradation products.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and polymorphic stability.
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to detect impurities .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?
Apply multivariate regression analysis to correlate computational outputs (e.g., NMR chemical shifts predicted via DFT) with experimental data. Adjust solvent-effect parameters (e.g., COSMO-RS solvation models) and re-examine conformational flexibility using molecular dynamics simulations . Cross-validate with 2D NMR techniques (e.g., NOESY) to resolve stereochemical ambiguities .
Q. What strategies refine anisotropic displacement parameters in crystallographic studies?
In SHELXL , apply Hirshfeld rigidity constraints to suppress overfitting in low-resolution datasets. Use the RIGU and DELU commands to restrict atomic displacement parameters (ADPs) for chemically similar atoms . Validate refinement quality via R-factor convergence (<5%) and analysis of residual electron density maps .
Q. How can reaction pathways for derivatization be modeled computationally?
Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate transition-state energies and identify kinetic bottlenecks. Use automated path-search algorithms (e.g., GRRM or AFIR) to explore potential pathways for functional group modifications . Validate with in situ FTIR spectroscopy to detect intermediate species .
Q. What experimental design principles optimize catalytic derivatization conditions?
Apply Response Surface Methodology (RSM) with a central composite design to optimize heterogeneous catalysis parameters (e.g., pressure, catalyst loading). Classify this under CRDC RDF2050112 (reaction fundamentals and reactor design) . Monitor real-time reaction progress using inline Raman spectroscopy and correlate with computational fluid dynamics (CFD) simulations .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
